molecular formula C13H9NO3S2 B282324 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B282324
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: KCXBDIVMYROFRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TH-302, is a small molecule drug that has been developed as a hypoxia-activated prodrug. It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.

Wirkmechanismus

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a prodrug that is activated in hypoxic conditions. In hypoxic conditions, 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is metabolized to form bromo-isophosphoramide mustard (Br-IPM), which is a cytotoxic agent that can kill cancer cells. Br-IPM can cross-link DNA, leading to apoptosis of cancer cells. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively target hypoxic tumor cells, sparing normal cells.
Biochemical and Physiological Effects:
3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antitumor activity in preclinical and clinical studies. It has been shown to selectively target hypoxic tumor cells, leading to the formation of a cytotoxic agent that can kill cancer cells. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in normal cells, sparing them from damage. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It has been extensively studied for its potential as a cancer treatment, and its mechanism of action is well understood. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively target hypoxic tumor cells, making it a promising treatment for cancer. However, 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations for lab experiments. It is a prodrug that is activated in hypoxic conditions, making it difficult to study in vitro. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also has a short half-life, which can limit its effectiveness in some cases.

Zukünftige Richtungen

There are several future directions for the study of 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as a cancer treatment. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical and clinical studies, but more research is needed to fully understand its effectiveness. Another direction is to investigate its potential as a treatment for other diseases, such as ischemic heart disease and stroke. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a protective effect on ischemic heart tissue in animal studies, making it a potential treatment for heart disease. Finally, future research could focus on improving the delivery of 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one to hypoxic tumor cells, making it a more effective treatment for cancer.

Synthesemethoden

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a three-step process. In the first step, 2-thienylacetic acid is reacted with thionyl chloride to form 2-thienylacetyl chloride. In the second step, 2-thienylacetyl chloride is reacted with ethyl 3-oxobutanoate to form 3-oxo-5-(2-thienyl)-4-oxopentanoic acid ethyl ester. In the final step, 3-oxo-5-(2-thienyl)-4-oxopentanoic acid ethyl ester is reacted with hydroxylamine hydrochloride to form 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. 3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is activated in hypoxic conditions, leading to the formation of a cytotoxic agent that can kill cancer cells. It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including pancreatic cancer, sarcoma, and non-small cell lung cancer.

Eigenschaften

Molekularformel

C13H9NO3S2

Molekulargewicht

291.3 g/mol

IUPAC-Name

4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C13H9NO3S2/c15-11(8-4-2-6-19-8)9-10(7-3-1-5-18-7)14-13(17)12(9)16/h1-6,10,16H,(H,14,17)

InChI-Schlüssel

KCXBDIVMYROFRT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Kanonische SMILES

C1=CSC(=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.